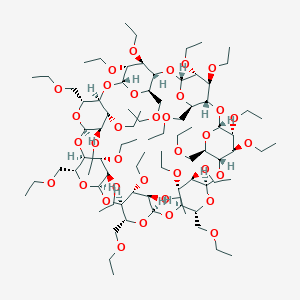![molecular formula C16H23N3O4 B056246 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid CAS No. 113969-25-8](/img/structure/B56246.png)
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid, also known as Phenylacetylglutamine (PAG), is a derivative of phenylacetic acid. It is produced via the amino acid acetylation process involving phenylacetate or phenylbutyrate in the presence of glutamine. PAG has been studied for its potential to replace urea as a vehicle for waste nitrogen excretion in patients with inborn errors of urea synthesis (Brusilow, 1991).
Synthesis Analysis
The synthesis of PAG involves the acetylation of glutamine by phenylacetic acid or phenylbutyrate. This process is significant in treating urea cycle disorders where it facilitates the excretion of waste nitrogen. The efficiency of this synthesis and its potential therapeutic applications have been demonstrated in clinical settings, showing that PAG can account for a substantial portion of dietary nitrogen excreted, akin to the role of urea in normal subjects (Brusilow, 1991).
Molecular Structure Analysis
The molecular structure of 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid reflects its biochemical activity, with the phenylacetyl group facilitating the conjugation with glutamine. This structure is pivotal for its function in nitrogen waste management, particularly in clinical settings where traditional urea synthesis is compromised.
Chemical Reactions and Properties
PAG participates in biochemical reactions central to nitrogen waste management, acting as a surrogate for urea. Its chemical properties allow it to be effectively excreted in the urine, showcasing its role in therapeutic interventions for conditions like urea cycle disorders (Brusilow, 1991).
Applications De Recherche Scientifique
Histone Deacetylase Inhibitors and Cancer Therapy
Histone deacetylase (HDAC) inhibitors, such as phenylbutyrate and hydroxamic acids (e.g., SAHA and depsipeptide), represent a new class of targeted anticancer agents. The structural analysis of HDAC inhibitors, including hydroxamic acid-based compounds, demonstrates their interaction with the catalytic site of the enzyme, emphasizing their potential in altering gene expression and showing antitumor activity in both hematologic and solid tumors. This highlights the compound's relevance in developing targeted therapies for cancer treatment (Marks et al., 2004).
Spin Label Amino Acids in Peptide Studies
The spin label amino acid TOAC, a paramagnetic amino acid, demonstrates the importance of amino acid derivatives in analyzing peptide secondary structure and dynamics, including their interaction with membranes and proteins. TOAC, and by extension, derivatives of amino acids like "6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid," are valuable in understanding peptide conformation and function, underscoring the compound's utility in biophysical and biochemical research (Schreier et al., 2012).
Pyridoxal 5'-Phosphate Decarboxylases and Biochemical Insights
Research on pyridoxal 5'-phosphate-dependent enzymes, which catalyze the synthesis of critical bioactive molecules from aromatic amino acids, highlights the importance of studying amino acid derivatives for understanding enzyme substrate specificity and function. This has implications for understanding various pathological conditions and offers a framework for studying "6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid" in the context of enzyme-catalyzed reactions and potential therapeutic targets (Paiardini et al., 2017).
Biosensors for Amino Acid Determination
Amino acids play crucial roles in various biological processes, and their detection is vital for understanding their impact on health and disease. The development of biosensors for amino acid detection, including D and L forms, underscores the relevance of amino acid derivatives in creating sensitive, specific, and efficient methods for analyzing amino acid content in biological samples, which can be extended to study "6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid" (Pundir et al., 2018).
Propriétés
IUPAC Name |
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYMTNCRVUYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399272 |
Source


|
| Record name | N-Phenylacetyl-Gly-Lys | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid | |
CAS RN |
113969-25-8 |
Source


|
| Record name | N-Phenylacetyl-Gly-Lys | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)

acetate](/img/structure/B56186.png)
![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)